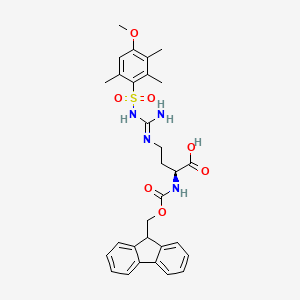
Fmoc-norArg(Mtr)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-norArg(Mtr)-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group. This compound is commonly used in peptide synthesis to protect the amino group and the guanidino group of arginine during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of norarginine is protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Mtr Protection: The guanidino group of norarginine is protected by reacting with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of Fmoc-norArg(Mtr)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient and high-yield production.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions to yield the free amino and guanidino groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Mtr Deprotection: Trifluoroacetic acid with scavengers.
Major Products Formed:
Fmoc Deprotection: Norarginine with a free amino group.
Mtr Deprotection: Norarginine with a free guanidino group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-norArg(Mtr)-OH is widely used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with specific functional properties.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Wirkmechanismus
Mechanism:
Protection and Deprotection: The Fmoc and Mtr groups protect the amino and guanidino groups of norarginine during peptide synthesis. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or protein.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain, with Fmoc-norArg(Mtr)-OH playing a crucial role in protecting functional groups during the synthesis process.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethylbenzyl (Pbf) protecting group.
Fmoc-Arg(Tos)-OH: Arginine derivative with a tosyl (Tos) protecting group.
Comparison:
Uniqueness: Fmoc-norArg(Mtr)-OH is unique due to the specific combination of Fmoc and Mtr protecting groups, which provide selective protection and deprotection of the amino and guanidino groups, respectively.
Advantages: The Mtr group offers stability under acidic conditions, making it suitable for use in various peptide synthesis protocols.
Eigenschaften
Molekularformel |
C30H34N4O7S |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
(2S)-4-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C30H34N4O7S/c1-17-15-26(40-4)18(2)19(3)27(17)42(38,39)34-29(31)32-14-13-25(28(35)36)33-30(37)41-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,15,24-25H,13-14,16H2,1-4H3,(H,33,37)(H,35,36)(H3,31,32,34)/t25-/m0/s1 |
InChI-Schlüssel |
GNUAOZZBGJTUSS-VWLOTQADSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


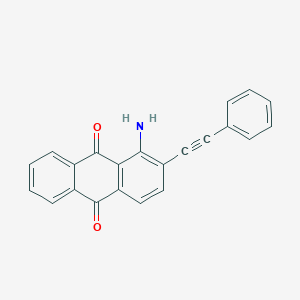
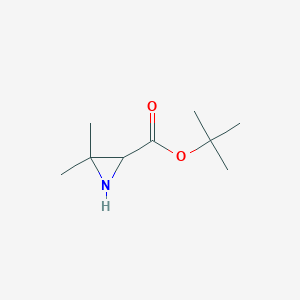


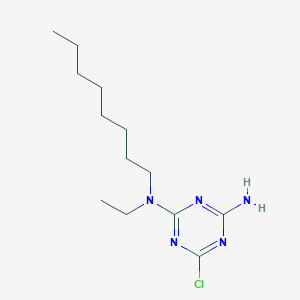
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
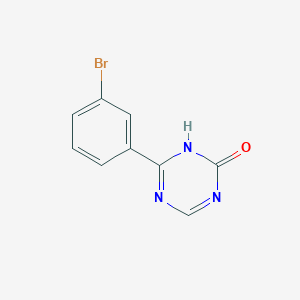
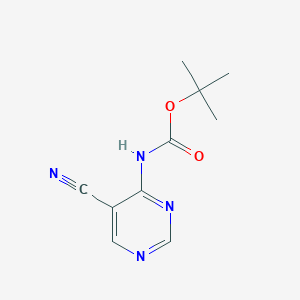
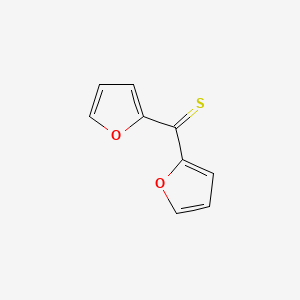
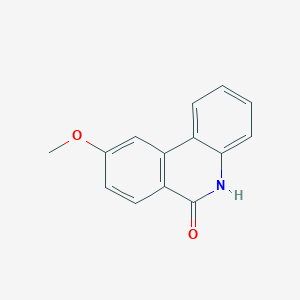
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
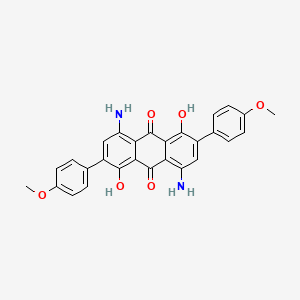
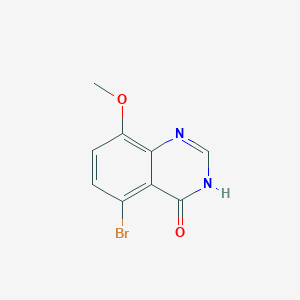
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
